molecular formula C22H19N3O6S B11586223 methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate

methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate

Cat. No.: B11586223
M. Wt: 453.5 g/mol
InChI Key: KFZXKNXIHUOBTD-MFOYZWKCSA-N
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Description

Methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is a complex organic compound featuring a thiazolo-triazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents such as toluene and dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate group.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialized materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
  • Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate

Uniqueness

Methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is unique due to its specific functional groups and structural configuration. The presence of the trimethoxyphenyl group and the Z-configuration of the ylidenemethyl linkage contribute to its distinct chemical and biological properties .

Biological Activity

Methyl 4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a thiazolo-triazole scaffold that has been synthesized through various chemical transformations. The synthetic pathway typically involves the reaction of 3,4,5-trimethoxyphenyl derivatives with thiazolo and triazole moieties under controlled conditions to yield the target compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazolo[1,3]triazole derivatives. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown significant efficacy against various bacterial strains. In particular, derivatives have been tested against Streptococcus mutans with minimal inhibitory concentrations (MIC) as low as 8 μg/mL .
  • Antifungal Activity : The compound also exhibits antifungal properties. For example, similar compounds have demonstrated activity against Candida albicans, with MIC values reported at 32 μg/mL .
Compound TypeTarget OrganismMIC (μg/mL)
AntibacterialStreptococcus mutans8
AntifungalCandida albicans32

Anticancer Potential

Thiazolo derivatives have been investigated for their anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Cell Line Studies : this compound has shown promising results in inhibiting growth in breast and lung cancer cell lines .

Anti-inflammatory Effects

Research into the anti-inflammatory effects of thiazolo derivatives has revealed their potential in modulating inflammatory pathways. The compound may inhibit key enzymes involved in inflammation such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), thus reducing inflammatory responses in vitro .

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Study on Antimicrobial Activity : A study evaluated a series of thiazolo[1,3]triazole compounds for their antimicrobial efficacy. The most potent compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Proliferation : Another investigation assessed the impact of thiazolo derivatives on cancer cell lines. Results indicated a significant reduction in cell viability correlated with increased concentrations of the compound .

Properties

Molecular Formula

C22H19N3O6S

Molecular Weight

453.5 g/mol

IUPAC Name

methyl 4-[(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate

InChI

InChI=1S/C22H19N3O6S/c1-28-15-10-14(11-16(29-2)18(15)30-3)19-23-22-25(24-19)20(26)17(32-22)9-12-5-7-13(8-6-12)21(27)31-4/h5-11H,1-4H3/b17-9-

InChI Key

KFZXKNXIHUOBTD-MFOYZWKCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)SC3=N2

Origin of Product

United States

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